molecular formula C21H18FN5OS B2479051 N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide CAS No. 897613-02-4

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide

Cat. No.: B2479051
CAS No.: 897613-02-4
M. Wt: 407.47
InChI Key: SSNZGRXEELGWAN-UHFFFAOYSA-N
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Description

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a triazolo ring fused to a pyridazine ring, and a fluorobenzamide moiety. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Modified benzylsulfanyl derivatives

    Substitution: Substituted fluorobenzamides

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its stability under various conditions .

Properties

IUPAC Name

N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5OS/c22-17-8-6-16(7-9-17)21(28)23-13-12-19-25-24-18-10-11-20(26-27(18)19)29-14-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNZGRXEELGWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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